Ethyl 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Ethyl 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative characterized by:
- A 4-chlorophenyl group at position 1.
- A 4-(2-oxopiperidin-1-yl)phenyl substituent at position 4.
- An ethyl carboxylate moiety at position 2.
This compound shares structural similarities with anticoagulants like apixaban (a Factor Xa inhibitor), but differs in substituents and functional groups, which influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O4/c1-2-35-26(34)23-21-14-16-30(19-12-10-18(11-13-19)29-15-4-3-5-22(29)32)25(33)24(21)31(28-23)20-8-6-17(27)7-9-20/h6-13H,2-5,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXQADLHBFLYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrazolo-Pyridine Core
a) Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Key Difference : Methoxy (-OCH₃) group at position 1 instead of chloro (-Cl).
- Impact :
- Electronically : Methoxy is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro group.
- Solubility : Increased hydrophilicity due to the methoxy group .
- Synthesis : Prepared via sodium carbonate-mediated coupling in acetone, followed by hydrolysis to the carboxylic acid derivative .
b) Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)
- Key Difference : Carboxamide (-CONH₂) group at position 3 instead of ethyl carboxylate.
- Impact :
- Bioavailability : The carboxamide enhances oral bioavailability and target binding to Factor Xa.
- Clinical Efficacy : Apixaban reduces stroke risk by 55% compared to aspirin, with comparable bleeding rates .
- Metabolism : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
c) Methyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Key Difference : Methyl ester (-COOCH₃) at position 3.
- Impact: Molecular Weight: Lower (474.51 g/mol vs. Toxicity: Classified with hazard warnings H302 (harmful if swallowed) and H315 (skin irritation) .
Halogen-Substituted Derivatives
a) Ethyl 6-(4-Iodophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Key Difference : Iodo (-I) substituent at position 6-phenyl.
- Impact: Synthesis: Requires trifluoroacetic acid reflux in methanol for 18 hours . Applications: Explored for liquid crystal properties and biological activity .
b) 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Key Difference : Bromo (-Br) at position 4-phenyl and nitrile (-CN) at position 4.
- Impact: Crystallinity: Forms ethanol solvates, influencing solubility and stability .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Hydrolysis of Ethyl Ester Precursors
The most widely reported method involves the hydrolysis of ethyl ester precursors under alkaline conditions. For example, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes saponification using potassium hydroxide (KOH) in tetrahydrofuran (THF) at 50°C for 3–5 hours. The reaction is monitored via liquid chromatography–mass spectrometry (LCMS), with subsequent acidification using hydrochloric acid (HCl) to precipitate the carboxylic acid intermediate. This intermediate is critical for subsequent amidation steps.
Amidation with Ethyl Chloroformate
The carboxylic acid intermediate reacts with ethyl chloroformate in the presence of diisopropylethylamine (DIPEA) at 0–5°C to form a mixed anhydride. Ammonolysis via ammonia gas yields the final compound with a molar yield of 93% and purity exceeding 99%. Key advantages include the avoidance of expensive catalysts and compatibility with scalable batch processes.
Microwave-Assisted Coupling Reactions
Optimized Coupling of Benzyl Amines
Microwave irradiation significantly accelerates coupling reactions. A protocol adapted for similar quinolone derivatives involves reacting 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzyl amine in a microwave reactor at 220°C for 1.5 hours. The reaction employs diphenyl ether (PhOPh) as the solvent, reducing volumetric requirements to 4 mL per mmol. Post-reaction ethanol addition precipitates the product, yielding 67% after recrystallization.
Allylation and Ring Closure
Allyl bromide is introduced to the N-1 position of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in dry dimethylformamide (DMF) with potassium carbonate (K₂CO₃) and sodium iodide (NaI) at 65°C for 28 hours. This step achieves 93% yield, highlighting the efficiency of nucleophilic substitution under anhydrous conditions.
Catalytic Methods and Solvent Optimization
Solvent Effects on Reaction Kinetics
Ethanol at 50–60°C enhances reaction rates for pyrazole derivatives, as demonstrated in analogous syntheses. Polar aprotic solvents like DMF facilitate higher conversions in alkylation steps, while THF optimizes hydrolysis due to its moderate polarity and miscibility with aqueous phases.
Comparative Analysis of Synthetic Methodologies
Yield and Purity Across Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Precursor Hydrolysis | KOH/THF, 50°C; HCl, 0–5°C | 93 | 99.3 |
| Microwave Coupling | PhOPh, 220°C, 1.5 h | 67 | >95 |
| Allylation | DMF, K₂CO₃, 65°C, 28 h | 93 | >98 |
Scalability and Cost Considerations
Hydrolysis-based routes are highly scalable but require stringent temperature control. Microwave methods reduce reaction times but necessitate specialized equipment. Catalytic oxidation offers cost efficiency but demands precise stoichiometry to avoid over-oxidation.
Mechanistic Insights and Side-Reaction Mitigation
Mixed Anhydride Formation
The reaction of carboxylic acids with ethyl chloroformate proceeds via nucleophilic acyl substitution, forming a reactive mixed anhydride intermediate. DIPEA neutralizes HCl by-products, preventing protonation of the amine nucleophile.
By-Product Formation in Allylation
Competing O-allylation is suppressed by using NaI as a catalyst, which enhances the nucleophilicity of the nitrogen atom. Excess allyl bromide ensures complete N-allylation, with residual reagents removed via aqueous workup.
Q & A
What synthetic methodologies are commonly employed for the preparation of Ethyl 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and its structural analogues?
(Basic)
The synthesis involves multi-step reactions, typically starting with condensation of phenylhydrazine derivatives and β-keto esters, followed by cyclization. For example, Gaikwad and Chatterjee reported using THF/water solvent systems to facilitate cyclization in a related pyrazolo[3,4-c]pyridine derivative, achieving moderate yields . Advanced protocols may employ palladium-catalyzed cross-coupling to introduce aryl groups, though solvent selection (e.g., DMF vs. THF) critically impacts efficiency . Piperidine ring formation often utilizes reductive amination or nucleophilic substitution, with iodine or copper salts enhancing cyclization rates .
Which analytical techniques are critical for verifying the structural integrity and purity of this compound in research settings?
(Basic)
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For instance, HPLC (>95% purity) and NMR validated the pyrazolo[3,4-c]pyridine core and substituent positions in a carboxylic acid analogue . X-ray crystallography resolves conformational ambiguities, such as boat vs. chair conformations in the piperidine ring, which are critical for understanding steric interactions .
How do researchers address contradictory biological activity data observed in pyrazolo[3,4-c]pyridine derivatives with varying substituents?
(Advanced)
Systematic structure-activity relationship (SAR) studies are conducted by modifying functional groups while retaining the core scaffold. For example, replacing 4-methoxyphenyl with 4-chlorophenyl in analogues increased kinase inhibition potency by 3-fold, suggesting electronic effects dominate target interactions . Contradictory cytotoxicity data between in vitro and ex vivo models may require pharmacokinetic profiling to assess bioavailability differences . Dose-response curves and competitive binding assays further clarify mechanistic inconsistencies .
What strategies optimize the reaction yield during the critical cyclization step in the synthesis of this compound?
(Advanced)
Yield optimization hinges on temperature control (80–100°C) and catalyst selection. Iodine catalysis improved cyclization efficiency by 40% in pyrazolo[3,4-b]pyridines compared to thermal methods . Solvent polarity is also critical: acetic acid/water mixtures enhance protonation control, while THF/water systems minimize side reactions in analogous syntheses . Microwave-assisted synthesis has reduced reaction times by 50% in similar heterocyclic systems .
How do crystallographic data resolve conformational ambiguities in the tetrahydro-1H-pyrazolo[3,4-c]pyridine core?
(Advanced)
Single-crystal X-ray diffraction of ethyl ester derivatives revealed a boat conformation in the piperidine ring, with dihedral angles between pyrazole and pyridine rings measuring 12.5° . These findings contradict earlier computational models predicting a chair conformation, underscoring the need for empirical validation. Bond lengths (e.g., C=O at 1.22 Å) and torsional angles further clarify electronic delocalization patterns affecting reactivity .
What methodological approaches are used to analyze the stability of this compound under varying storage conditions?
(Advanced)
Accelerated stability studies (40°C/75% relative humidity for 6 months) assess degradation pathways. HPLC-MS identifies hydrolytic byproducts (e.g., ester cleavage to carboxylic acids), while differential scanning calorimetry (DSC) monitors phase transitions . Storage at 2–8°C in desiccated, amber vials minimizes photolytic degradation, as demonstrated for structurally related carboxamide derivatives .
How do researchers differentiate between tautomeric forms of the pyrazolo[3,4-c]pyridine core in solution?
(Advanced)
Variable-temperature NMR and deuterium exchange experiments distinguish tautomers. For example, downfield shifts in ¹H NMR (δ 12.5–13.0 ppm) indicate NH proton environments in the 1H-tautomer, while 2D NOESY correlations confirm spatial arrangements . Computational modeling (DFT) complements experimental data to predict dominant tautomeric states under physiological conditions .
What role do substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) play in modulating the compound’s pharmacokinetic properties?
(Advanced)
The 4-chlorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as shown in microsomal assays . Conversely, 4-methoxyphenyl derivatives exhibit improved aqueous solubility (logP reduced by 0.8 units) but faster clearance rates in rodent models . Molecular dynamics simulations correlate substituent hydrophobicity with albumin binding affinity, impacting half-life .
What experimental designs are employed to resolve discrepancies in reported biological target affinities?
(Advanced)
Orthogonal binding assays (e.g., surface plasmon resonance vs. fluorescence polarization) validate target interactions. For instance, SPR confirmed nM-level kinase inhibition for a fluorophenyl analogue, resolving earlier FP false positives caused by compound autofluorescence . Competitive radioligand displacement studies further quantify selectivity across receptor subtypes .
How are computational methods integrated into the design of novel derivatives with enhanced activity?
(Advanced)
Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations guide substituent placement. For example, introducing a cyclopropyl group via FEP-optimized synthesis improved van der Waals interactions with kinase ATP pockets, increasing IC₅₀ by 10-fold . QSAR models trained on pyrazolo[3,4-c]pyridine libraries predict logD and polar surface area to optimize blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
